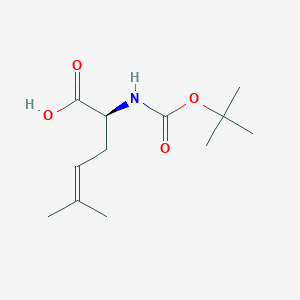

Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Description

Properties

IUPAC Name |

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDSOUMESZDICW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-2-Amino-5-methylhex-4-enoic acid, an unnatural amino acid (UAA), represents a valuable building block in modern drug discovery and peptide chemistry. The incorporation of UAAs like this one into peptides and other molecular frameworks can significantly enhance their stability, selectivity, and therapeutic activity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analysis of this compound, catering to the needs of researchers and professionals in drug development. Unnatural amino acids are pivotal in overcoming the limitations of natural peptides, such as enzymatic degradation and poor bioavailability, by introducing unique structural modifications.[][2][3]

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-methylhex-4-enoic acid | N/A |

| CAS Number | 123098-61-3 | N/A |

| Molecular Formula | C₁₂H₂₁NO₄ | N/A |

| Molecular Weight | 243.3 g/mol | N/A |

| Physical State | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Purification

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This general approach can be adapted for the synthesis of this compound.

General Synthesis Protocol for Boc-Protection of Amino Acids:

-

Dissolution: The amino acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.

-

Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, rendering it nucleophilic.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), is added to the reaction mixture. The deprotonated amino group attacks one of the carbonyl carbons of the Boc anhydride.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) to track the consumption of the starting amino acid.

-

Work-up and Extraction: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified, and the Boc-protected amino acid is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure Boc-protected amino acid.

The following diagram illustrates a generalized workflow for the synthesis and purification of a Boc-protected amino acid.

Caption: Generalized workflow for the synthesis and purification of Boc-protected amino acids.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hexenoic acid backbone, the methyl groups, and the tert-butyl group of the Boc protecting group.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the olefinic carbons, and the carbons of the aliphatic chain and the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) would likely be employed. The expected molecular ion peak would correspond to the molecular weight of the compound (243.3 g/mol ).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of Boc-protected amino acids. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is a common setup. Chiral HPLC can be used to determine the enantiomeric purity of the compound.[]

Applications in Drug Discovery and Development

Unnatural amino acids are increasingly utilized in drug discovery to enhance the pharmacological properties of peptides and small molecules.[][2][3] The introduction of UAAs can lead to:

-

Increased Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, thus extending the in vivo half-life of peptide-based drugs.[]

-

Conformational Constraint: The specific stereochemistry and structure of the UAA can introduce conformational rigidity, which can lock a peptide into its bioactive conformation, leading to higher affinity and selectivity for its target.

-

Modulation of Physicochemical Properties: UAAs can be designed to alter the solubility, lipophilicity, and other properties of a molecule to improve its drug-like characteristics.[5][6]

The following diagram illustrates the logical relationship of how unnatural amino acids contribute to improved drug candidates.

Caption: The role of unnatural amino acids in enhancing drug candidate properties.

Conclusion

This compound is a specialized chemical entity with significant potential in the fields of medicinal chemistry and drug development. While detailed experimental data on its physical and some of its chemical properties are not extensively documented in publicly accessible literature, its structural features and the well-established chemistry of Boc-protected amino acids provide a strong foundation for its application in the synthesis of novel peptides and other bioactive molecules. Further research into its specific biological activities and the development of detailed, scalable synthetic protocols will undoubtedly expand its utility for researchers and scientists.

References

Structure Elucidation of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the structure elucidation of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published data on this specific molecule, this guide combines established analytical methodologies with predicted spectroscopic data to offer a robust framework for its synthesis and characterization. The protocols and data presented herein are designed to assist researchers in the unambiguous identification and quality control of this compound.

Introduction

Non-proteinogenic amino acids are crucial building blocks in the design of novel therapeutic agents, offering metabolic stability and unique conformational properties. This compound, with its unsaturated side chain and defined stereochemistry, represents a valuable synthon for the development of peptidomimetics and other bioactive molecules. Accurate structural confirmation is a critical prerequisite for its application in drug discovery and development. This guide outlines the key experimental procedures and data interpretation necessary for the complete structure elucidation of this compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves a two-step process starting from the corresponding unprotected amino acid, (S)-2-Amino-5-methylhex-4-enoic acid.

Experimental Protocol: Boc Protection

To a solution of (S)-2-Amino-5-methylhex-4-enoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.0 eq) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added portion-wise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the aqueous residue is acidified to pH 2-3 with cold 1N HCl. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the title compound.

Structure Elucidation Workflow

The comprehensive structure elucidation of the synthesized compound involves a combination of spectroscopic techniques to confirm its chemical structure, stereochemistry, and purity.

Spectroscopic Data and Interpretation

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol: High-resolution mass spectrometry (HRMS) can be performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Predicted Data and Interpretation: The characteristic fragmentation of Boc-protected amino acids involves the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[1]

| Predicted Ion | m/z | Interpretation |

| [M+H]⁺ | 244.1543 | Protonated molecule |

| [M+Na]⁺ | 266.1363 | Sodiated adduct |

| [M-C₄H₈+H]⁺ | 188.0917 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 144.0968 | Loss of the entire Boc group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.

Experimental Protocol: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 4.30 - 4.40 | m | - | 1H |

| H-3 | 2.35 - 2.55 | m | - | 2H |

| H-4 | 5.10 - 5.25 | m | - | 1H |

| H-5 | - | - | - | - |

| H-6 (CH₃) | 1.65 - 1.75 | d | ~1.2 | 3H |

| H-6' (CH₃) | 1.55 - 1.65 | d | ~1.2 | 3H |

| Boc (t-Bu) | 1.45 | s | - | 9H |

| NH | 5.00 - 5.10 | d | ~8.0 | 1H |

| COOH | 10.0 - 12.0 | br s | - | 1H |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 175.0 - 177.0 |

| C-2 (CH) | 52.0 - 54.0 |

| C-3 (CH₂) | 35.0 - 37.0 |

| C-4 (=CH) | 120.0 - 122.0 |

| C-5 (=C) | 135.0 - 137.0 |

| C-6 (CH₃) | 18.0 - 20.0 |

| C-6' (CH₃) | 25.0 - 27.0 |

| Boc (C=O) | 155.0 - 156.0 |

| Boc (C(CH₃)₃) | 80.0 - 81.0 |

| Boc (C(CH₃)₃) | 28.3 |

Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the α-proton (H-2), the methylene protons adjacent to the chiral center (H-3), and the vinyl proton (H-4). The two methyl groups at C-5 will likely appear as distinct doublets due to coupling with the vinyl proton. The presence of the Boc protecting group is confirmed by the singlet at approximately 1.45 ppm, integrating to nine protons. The ¹³C NMR spectrum will corroborate these assignments, with distinct signals for the carboxylic acid, the olefinic carbons, and the carbons of the Boc group.

Chiral Analysis

Experimental Protocol: The stereochemical integrity of the synthesized compound can be confirmed by polarimetry. A solution of known concentration in a suitable solvent (e.g., methanol) is prepared, and the optical rotation is measured using a polarimeter at the sodium D-line (589 nm).

Expected Outcome: A non-zero specific rotation value will confirm the enantiomeric excess of the (S)-enantiomer. The sign and magnitude of the rotation should be compared with literature values for structurally similar compounds if available.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern analytical techniques. This guide provides a comprehensive framework, including a plausible synthetic route, detailed experimental protocols for key analytical methods, and predicted spectroscopic data with interpretations. By following this workflow, researchers and drug development professionals can ensure the unambiguous identification and quality assessment of this valuable chiral building block, facilitating its successful application in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document details its chemical identifiers, physicochemical properties, and its applications, offering a valuable resource for professionals in the pharmaceutical and biotechnology sectors.

Core Compound Identifiers and Properties

This compound is a non-proteinogenic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This protection strategy is fundamental in peptide chemistry, preventing unwanted side reactions during peptide chain elongation.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 123098-61-3 | [2][3] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-methyl-4-hexenoic acid | |

| Molecular Formula | C₁₂H₂₁NO₄ | |

| Molecular Weight | 243.3 g/mol | |

| InChI Key | YTDSOUMESZDICW-VIFPVBQESA-N |

Table 2: Physicochemical Properties of this compound and its Unprotected Counterpart

| Property | This compound | (S)-2-Amino-5-methylhex-4-enoic acid | Source |

| Molecular Weight | 243.3 g/mol | 143.18 g/mol | [4] |

| XLogP3 | Not Available | -1.4 | [4] |

| Hydrogen Bond Donor Count | Not Available | Not Available | |

| Hydrogen Bond Acceptor Count | Not Available | Not Available | |

| Rotatable Bond Count | Not Available | Not Available | |

| Exact Mass | Not Available | 143.094628657 Da | [4] |

| Monoisotopic Mass | Not Available | 143.094628657 Da | [4] |

| Topological Polar Surface Area | Not Available | 63.3 Ų | [4] |

| Heavy Atom Count | Not Available | 10 | [4] |

| Complexity | Not Available | 148 | [4] |

Applications in Research and Development

The primary application of this compound lies in its role as a specialized building block for the synthesis of peptides and other complex organic molecules. The Boc protecting group allows for controlled, stepwise addition of this amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS).[5]

Peptide Synthesis

Boc-protected amino acids are instrumental in the synthesis of custom peptides. These synthetic peptides are valuable tools in a wide range of research areas, including:

-

Drug Discovery: As versatile molecules, peptides can be designed to interact with a high degree of specificity with biological targets such as receptors and enzymes.[6] The incorporation of unnatural amino acids like (S)-2-Amino-5-methylhex-4-enoic acid can introduce novel structural features, potentially leading to enhanced biological activity, improved stability against enzymatic degradation, and better pharmacokinetic profiles.[7]

-

Biotechnology: Peptides can be engineered for various biotechnological applications, including the development of diagnostic tools and biomaterials.[7]

-

Neuroscience Research: Synthetic peptides are used to study neurotransmitter systems and to investigate the mechanisms underlying neurological disorders.[7]

The general workflow for incorporating a Boc-protected amino acid into a peptide chain via SPPS is outlined below.

Drug Development

The unique structural features of (S)-2-Amino-5-methylhex-4-enoic acid make it an attractive component in the design of novel therapeutic agents. The presence of a methyl group and an unsaturated bond in the side chain can influence the conformational properties of a peptide, potentially leading to a better fit with its biological target. This can enhance the efficacy and reduce the side effects of a drug.[7]

Experimental Protocols

A related experimental procedure for the preparation of (±) 4-amino-5-hexenoic acid involves the following key steps, which may be adaptable for the synthesis of the target compound:

-

Protection of the amino group: The starting amino acid is reacted with di-tert-butyl dicarbonate to form the Boc-protected intermediate.[9]

-

Activation of the carboxylic acid: The carboxylic acid group is activated, for example, by conversion to a mixed anhydride with ethyl chloroformate.[9]

-

Introduction of the side chain: The desired side chain is introduced through a series of reactions, which may involve intermediates such as aldehydes and subsequent Wittig-type reactions to form the double bond.[9]

-

Final deprotection: If necessary, any other protecting groups are removed to yield the final product.

It is crucial for researchers to consult detailed synthetic chemistry literature and adapt procedures based on the specific requirements of their research.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the reviewed literature that directly links this compound or peptides containing it to specific signaling pathways. However, the general principle of peptide-based drug design involves targeting specific components of signaling cascades.[6] For example, a synthetic peptide incorporating this amino acid could be designed to act as an agonist or antagonist for a particular cell surface receptor, thereby modulating downstream signaling events.

The logical relationship for the development of a peptide-based therapeutic incorporating this amino acid is illustrated below.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in the fields of peptide chemistry and drug development. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While specific experimental protocols and biological pathway information are limited in publicly accessible resources, the fundamental principles of its application in solid-phase peptide synthesis provide a solid foundation for its use in the design and creation of new therapeutic and research agents.

References

- 1. data.epo.org [data.epo.org]

- 2. 123098-61-3|this compound|BLD Pharm [bldpharm.com]

- 3. BOC-L-2-AMINO-5-METHYLHEX-4-ENOIC ACID | 123098-61-3 [chemicalbook.com]

- 4. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. KR20120093310A - Its use in the production of peptides such as 2-amino-3-methyl-hex-5-enoic acid and bacitracin - Google Patents [patents.google.com]

- 9. tdcommons.org [tdcommons.org]

Molecular weight and formula of Boc-(S)-2-Amino-5-methylhex-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a synthetic, non-proteinogenic amino acid. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a reactive allyl side chain, makes it a valuable building block in several areas of chemical and pharmaceutical research. This document details its physicochemical properties, its primary application in solid-phase peptide synthesis (SPPS), and a representative experimental protocol.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for the characterization of resulting compounds.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.3 g/mol |

| CAS Number | 123098-63-1 |

| Appearance | Pale-yellow to Yellow-brown Liquid |

| Purity | Typically ≥95% |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-methylhex-4-enoic acid |

Core Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in peptide chemistry. The incorporation of this unnatural amino acid into peptide backbones can introduce conformational constraints. This structural rigidity can enhance the stability of the peptide against enzymatic degradation, a critical factor in drug development.

The allyl group on the side chain offers a site for hydrophobic interactions within enzyme active sites and can be a handle for further chemical modifications. When integrated into substrate analogues, it has the potential to mimic transition states, thereby acting as an enzyme inhibitor. These characteristics position this compound as a valuable component in structure-activity relationship (SAR) studies and in the development of more stable and potent peptide-based therapeutics.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

The following is a generalized experimental protocol for the manual solid-phase synthesis of a peptide utilizing Boc-protected amino acids, such as this compound. This method, known as Boc/Bzl chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids (including the title compound)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU/HOBt)

-

Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

-

Resin Preparation: The synthesis begins with an insoluble resin support, typically polystyrene-based. The first Boc-protected amino acid is anchored to this resin.

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This step exposes the N-terminal amine, preparing it for the coupling of the next amino acid.[1][2][3]

-

Neutralization: Following deprotection, the resin is treated with a base, such as diisopropylethylamine (DIEA) in DCM, to neutralize the trifluoroacetate salt of the N-terminal amine.[4][5]

-

Coupling: The next Boc-protected amino acid is activated and then coupled to the deprotected N-terminus of the resin-bound amino acid. Activation is commonly achieved using a carbodiimide such as dicyclohexylcarbodiimide (DCC).[1]

-

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

-

Chain Elongation: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed. This is typically accomplished using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers to prevent side reactions.[1][2]

-

Purification and Analysis: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.

Caption: A diagram of the Boc-SPPS workflow.

Conclusion

This compound is a specialized chemical entity with significant applications in peptide-based drug discovery and development. Its unique structural features allow for the synthesis of peptides with enhanced stability and potentially novel biological activities. The provided experimental protocol for solid-phase peptide synthesis offers a foundational method for the incorporation of this and other Boc-protected amino acids into custom peptide sequences. This guide serves as a valuable resource for researchers and scientists working at the interface of chemistry and biology.

References

A Guide to the Synthesis of Unnatural Amino Acids for Researchers and Drug Development Professionals

An In-depth Technical Guide

The deliberate incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy in chemical biology and drug discovery. These bespoke building blocks, which expand the canonical 20-amino acid alphabet, offer a powerful toolkit to modulate the pharmacological properties of therapeutic peptides, probe protein structure and function, and construct novel biomaterials. This guide provides a comprehensive overview of the core synthetic methodologies for producing UAAs, tailored for researchers, scientists, and professionals in drug development. We present a comparative analysis of chemical and enzymatic approaches, detailed experimental protocols for key reactions, and visual representations of synthetic pathways to facilitate a deeper understanding of these powerful techniques.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of UAAs can be broadly categorized into two main approaches: chemical synthesis and enzymatic (or chemo-enzymatic) synthesis. The choice of method depends on several factors, including the desired scale of synthesis, the complexity of the target UAA, and the required stereochemical purity.

Chemical Synthesis:

Classical organic chemistry provides a versatile and robust platform for the synthesis of a vast array of UAAs. These methods offer the advantage of broad substrate scope and the ability to introduce a wide variety of functional groups. Common strategies include:

-

Strecker Synthesis: A foundational method involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. While effective, the use of toxic cyanide reagents is a significant drawback.[1]

-

Asymmetric Synthesis: To control the stereochemistry of the α-carbon, a critical aspect for biological activity, various asymmetric methods have been developed. These often employ chiral auxiliaries, chiral catalysts, or chiral pool starting materials.[1][2] Phase-transfer catalysis and the use of chiral ligands with metal catalysts (e.g., Pd, Ni) have shown high enantioselectivity.[1]

-

Alkylation of Glycine Equivalents: This approach utilizes protected glycine derivatives that can be deprotonated to form a stable enolate, which is then alkylated with an electrophile to introduce the desired side chain.[1]

-

Photoredox Catalysis: A modern and powerful method that uses light-absorbing catalysts to generate radical intermediates under mild conditions, enabling a wide range of C-C and C-heteroatom bond formations.[3]

Enzymatic Synthesis:

Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis, providing high enantioselectivity, mild reaction conditions, and a greener chemical footprint. Key enzymatic approaches include:

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamate, L-aspartate) to a keto acid precursor, generating the corresponding amino acid with high stereopurity.[4][5]

-

Dehydrogenases (DHs): Amino acid dehydrogenases, such as leucine dehydrogenase (LeuDH) and phenylalanine dehydrogenase, catalyze the reductive amination of α-keto acids to their corresponding L-amino acids.[6][7][8][9] These reactions often require a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a coupled enzyme system (e.g., with formate dehydrogenase or glucose dehydrogenase).[6][7][8][9]

-

Other Enzymes: Other enzyme classes, such as lyases and hydrolases, are also employed in UAA synthesis, each offering unique catalytic capabilities.

Data Presentation: Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data for various UAA synthesis methods, providing a basis for comparison of their efficiency and stereoselectivity.

Table 1: Comparison of Chemical Synthesis Methods for Unnatural Amino Acids

| Method | Target UAA Example | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Alkylation | α-Alkenyl amino acid | Fluorine-modified Ni(II) Schiff base complex | 60-90 | >99 ee | [10] |

| Diastereoselective Synthesis | α,α-Disubstituted amino acid | α-tert-butyrasulfinamide auxiliary | up to 90 | N/A | [1] |

| Enantioselective Synthesis | Tetrasubstituted α-allenoates | Chiral phosphoric acid | High | High | [1] |

| Catalytic Synthesis | Optically active arylglycine derivatives | Pd-catalyzed α-arylation of a chiral nickel(II) glycinate complex | up to 80 | N/A | [1] |

| Metallaphotoredox Catalysis | p-Acetophenylalanine | Nickel/Photocatalyst | 71-79 | Complete retention of enantiopurity | [3] |

| Ni/Ag-Electrocatalytic Cross-Coupling | Various heteroaromatic sidechains | NiCl2·6H2O / AgNO3 | 25-52 | N/A | [11] |

Table 2: Comparison of Enzymatic Synthesis Methods for L-tert-leucine

| Enzyme System | Substrate | Cofactor Regeneration | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Branched-chain aminotransferase (BCAT) | Trimethylpyruvate | L-glutamate as amino donor | 25.4 mM product | >99 | [4][5] |

| BCAT/Aspartate aminotransferase (AspAT)/Pyruvate decarboxylase (PDC) | Trimethylpyruvate | Coupled enzyme system | 89.2 mM product | >99 | [4][5][12] |

| Leucine dehydrogenase (LeuDH) / Formate dehydrogenase (FDH) | Trimethylpyruvic acid | Formate | 81 (avg. conversion) | >99 | [8] |

| Leucine dehydrogenase (LeuDH) / Glucose dehydrogenase (GDH) | Trimethylpyruvate | Glucose | 96.1 | >99 | [9] |

| Leucine dehydrogenase (LeuDH) / Glucose dehydrogenase (GDH) Fusion Enzyme | Trimethylpyruvic acid | Glucose | 74.7 | >99 | [6] |

Experimental Protocols

This section provides a detailed methodology for a representative enzymatic synthesis of an unnatural amino acid, L-tert-leucine, using a coupled enzyme system for cofactor regeneration.

Protocol: Enzymatic Synthesis of L-tert-leucine using Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH)

This protocol is adapted from the work of Liu et al. and Luo et al.[8][13]

1. Materials and Reagents:

-

Leucine dehydrogenase (LeuDH) from Exiguobacterium sibiricum (recombinantly expressed and purified)[8]

-

Formate dehydrogenase (FDH) (recombinantly expressed and purified)

-

Trimethylpyruvic acid (TMP)

-

Ammonium formate

-

Nicotinamide adenine dinucleotide (NAD+)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.5)

-

Centrifuge

-

Incubator/shaker

-

HPLC system for analysis

2. Enzyme Preparation:

-

Express and purify recombinant LeuDH and FDH from a suitable host (e.g., E. coli) according to established protocols.[8] The enzymes can be used as purified proteins or as crude cell-free extracts.[8]

3. Reaction Setup:

-

Prepare a 20 mL reaction mixture in a suitable vessel.

-

The reaction mixture should contain:

-

0.8 M Ammonium formate

-

0.25 g NAD+

-

A defined amount of LeuDH and FDH (either as purified enzymes or cell-free extract).

-

The reaction buffer to make up the final volume.

-

-

Initiate the reaction by adding the substrate, trimethylpyruvic acid (TMP). A fed-batch strategy is recommended to overcome substrate inhibition.[8]

4. Fed-Batch Strategy:

-

Start the reaction with an initial concentration of TMP (e.g., 100 mM).

-

Monitor the conversion of TMP to L-tert-leucine over time using HPLC.

-

Once the initial substrate is consumed, add subsequent batches of TMP to the reaction mixture. This can be repeated until the desired final product concentration is reached or enzyme activity decreases significantly.[8]

5. Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm).[6]

-

Maintain the pH of the reaction at the optimal level for the enzymes (e.g., pH 8.5-9.0).[6][8]

6. Product Analysis and Purification:

-

At various time points, take samples from the reaction mixture and analyze the concentration of L-tert-leucine and the remaining TMP by HPLC.

-

Determine the enantiomeric excess (ee %) of the L-tert-leucine product using a chiral HPLC column.

-

After the reaction is complete, the product can be purified from the reaction mixture using standard techniques such as ion-exchange chromatography.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis of unnatural amino acids.

Diagram 1: General Workflow for Unnatural Amino Acid Synthesis

Caption: Overview of the general workflow for synthesizing unnatural amino acids.

Diagram 2: Enzymatic Synthesis of L-tert-leucine with Cofactor Regeneration

Caption: Enzymatic synthesis of L-tert-leucine coupled with cofactor regeneration.

Conclusion

The synthesis of unnatural amino acids is a dynamic and enabling field that continues to push the boundaries of protein engineering and drug discovery. Both chemical and enzymatic methodologies provide powerful avenues to access these valuable molecules. While chemical synthesis offers unparalleled versatility in the types of structures that can be created, enzymatic methods are increasingly favored for their high selectivity, mild reaction conditions, and environmental sustainability. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to select and implement the most appropriate synthetic strategy for their specific needs, ultimately accelerating the development of novel therapeutics and research tools.

References

- 1. qyaobio.com [qyaobio.com]

- 2. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. jmb.or.kr [jmb.or.kr]

- 5. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade Improves the Biosynthsis of L-tert-Leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

Physical and chemical properties of Boc-protected amino acids

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceutical compounds. Introduced in the late 1950s, its utility stems from its remarkable stability under a wide range of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the core physical and chemical properties of Boc-protected amino acids, detailed experimental protocols, and logical workflows essential for laboratory applications.

Core Chemical Properties

The chemical behavior of the Boc group dictates its application in multi-step synthetic strategies. Its stability to basic and nucleophilic reagents, combined with its acid lability, provides the orthogonality required for complex peptide synthesis.[1][2]

N-α-Protection Mechanism

The introduction of the Boc group onto the alpha-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[3][] The amino group acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

Caption: Mechanism of Boc-protection of an amino acid.

Deprotection Mechanism

The defining characteristic of the Boc group is its cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into a stable tertiary carbocation (which forms isobutene), carbon dioxide, and the free amine.[1]

Caption: Acid-catalyzed deprotection of a Boc-amino acid.

Stability and Orthogonality

Boc-protected amino acids exhibit high stability towards:

-

Basic conditions : They are resistant to hydrolysis by bases.[1]

-

Nucleophiles : The bulky tert-butyl group provides steric hindrance.[]

-

Catalytic Hydrogenation : This allows for the selective removal of other protecting groups like benzyloxycarbonyl (Cbz).[1]

This stability profile makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, enabling selective deprotection at different stages of a synthesis.[1]

Physical Properties

Boc-protected amino acids are generally white, crystalline solids that can be stored for extended periods without decomposition.[][5] Their solubility is a key parameter for their use in solution-phase or solid-phase synthesis. While generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF), their solubility in less polar solvents can vary.[6]

Table 1: Physical Properties of Common Boc-Protected L-Amino Acids

| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]²⁰D (c=1, Solvent) |

| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 78 - 82 | -24° (EtOH) |

| Boc-Arg(Pbf)-OH | C₂₅H₄₀N₄O₇S | 540.68 | 125 - 135 | -5° (DMF) |

| Boc-Asn-OH | C₉H₁₆N₂O₅ | 232.23 | 174 - 176 | +7° (DMF) |

| Boc-Asp(OtBu)-OH | C₁₃H₂₃NO₆ | 289.33 | 103 - 106 | -25° (AcOH) |

| Boc-Cys(Trt)-OH | C₂₇H₂₉NO₄S | 475.59 | 155 - 160 | +27° (DMF) |

| Boc-Gln-OH | C₁₀H₁₈N₂O₅ | 246.26 | 114 - 118 | -20° (EtOH) |

| Boc-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.35 | 109 - 112 | -28° (AcOH) |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86 - 90 | N/A |

| Boc-His(Trt)-OH | C₃₀H₃₁N₃O₄ | 510.61 | 185 - 195 (dec.) | +15° (MeOH) |

| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 67 - 71 | -6° (AcOH) |

| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83 - 86 | -24° (AcOH) |

| Boc-Lys(Boc)-OH | C₁₆H₃₀N₂O₆ | 346.42 | 100 - 104 | -13° (AcOH) |

| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 47 - 50 | -20° (MeOH) |

| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86 - 88 | +25° (AcOH) |

| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133 - 136 | -60° (AcOH) |

| Boc-Ser-OH | C₈H₁₅NO₅ | 205.21 | 92 - 96 | +5° (AcOH) |

| Boc-Thr-OH | C₉H₁₇NO₅ | 219.24 | 75 - 79 | -5° (AcOH) |

| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137 - 140 | -23° (AcOH) |

| Boc-Tyr(tBu)-OH | C₁₈H₂₇NO₅ | 337.41 | 140 - 144 | +4° (MeOH) |

| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77 - 81 | -6° (AcOH) |

Note: Data is aggregated from various chemical suppliers and may show slight variations. Pbf, OtBu, Trt, and tBu refer to side-chain protecting groups.

Experimental Protocols

General Protocol for Synthesis of Boc-Amino Acids

This protocol describes a common method for the N-α-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[][7][8]

Materials:

-

Amino Acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Dioxane

-

Water

-

Triethylamine (Et₃N) (1.5 equiv) or Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

5% aqueous Citric Acid solution or dilute HCl

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution : Dissolve the amino acid (1.0 equiv) in a 1:1 (v/v) mixture of dioxane and water. Add the base (e.g., Et₃N, 1.5 equiv) to the solution.[8]

-

Reaction : While stirring at room temperature, add a solution of Boc₂O (1.1 equiv) dissolved in dioxane. The reaction mixture may become homogeneous over time.[8]

-

Monitoring : Allow the reaction to stir for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching : Dilute the reaction mixture with water.

-

Workup - Extraction (Byproduct Removal) : Extract the aqueous mixture twice with an organic solvent like ethyl acetate to remove unreacted Boc₂O and the oxime byproduct (if using BOC-ON reagent).[8]

-

Workup - Acidification : Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a 5% citric acid solution or dilute HCl.[7][8]

-

Workup - Product Extraction : Immediately extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration : Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous Na₂SO₄ or MgSO₄.[7] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification/Crystallization : The resulting crude product (often an oil or solid) can be purified by crystallization, typically from a solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexane.[5][7]

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Boc group from a resin-bound peptide during an SPPS cycle.[9][10]

Materials:

-

Peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Scavengers (e.g., 0.5% dithioethane - DTE), if Cys, Met, or Trp are present[10]

Procedure:

-

Resin Swelling : Swell the peptide-resin in DCM in the reaction vessel.

-

Pre-wash (Optional) : Perform a short pre-wash (5 minutes) with a 50% TFA solution in DCM.[10]

-

Deprotection : Treat the resin with a solution of 50% TFA in DCM for 15-25 minutes with agitation. If scavenger-requiring residues are present, add 0.5% DTE to the TFA solution.[10]

-

Washing : Filter the deprotection solution and wash the peptide-resin thoroughly with DCM (at least 3 times) to remove residual TFA and the cleaved protecting group.

-

Neutralization : The newly exposed N-terminal amine is a trifluoroacetate salt. It must be neutralized before the next coupling step. Wash the resin with a 5-10% solution of DIEA in DCM for 2x10 minutes.[9][10]

-

Final Washes : Wash the resin thoroughly with DCM to remove excess DIEA and prepare for the subsequent amino acid coupling step.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids are integral to one of the two major strategies in SPPS, known as Boc/Bzl chemistry. In this approach, the temporary N-α-protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl (Bzl)-based groups, which require a much stronger acid (like HF) for cleavage.[9]

Caption: Workflow for a single cycle of Boc-based SPPS.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

Technical Guide: Safety and Handling of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a key building block in peptide synthesis and drug discovery. The following sections detail the potential hazards, proper handling procedures, emergency responses, and a representative experimental protocol for its use in Solid Phase Peptide Synthesis (SPPS).

Safety and Hazard Information

This compound and its analogs are classified as irritants. Adherence to safety guidelines is crucial to minimize risk during handling and experimentation.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound and structurally similar chemicals.

| Hazard Class | GHS Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2][3] |

Precautionary Statements and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautionary measures and PPE are recommended.

| Category | GHS Code | Precautionary Statement | Recommended PPE | Source |

| Prevention | P261 | Avoid breathing dust/fumes. | Approved respirator | [1] |

| P264 | Wash all exposed external body areas thoroughly after handling. | [1][4] | ||

| P271 | Use only outdoors or in a well-ventilated area. | Fume hood | [1] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | Nitrile gloves, lab coat, safety glasses/goggles, face shield | [1][4] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][4] | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | ||

| P312 | Call a POISON CENTER/doctor/physician/first aider/if you feel unwell. | [1] | ||

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [1] | ||

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [1] | ||

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [1] | ||

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1][4] | |

| P405 | Store locked up. | [1] | ||

| Disposal | P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. | [1][4] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

| Aspect | Recommendation | Source |

| General Handling | Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling. Keep containers securely sealed when not in use. Avoid physical damage to containers. | [1] |

| Storage Conditions | Store in original containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials and foodstuff containers. Protect from environmental extremes. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [2] |

| Accidental Release | For minor spills, clean up immediately, avoiding dust generation. Wear appropriate PPE. Use dry clean-up procedures. For major spills, alert emergency services and control personal contact. Prevent spillage from entering drains or water courses. | [1] |

Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-SPPS. The following is a generalized, representative protocol for a single coupling cycle.

Materials and Reagents

-

Resin (e.g., Merrifield, PAM, or MBHA resin)

-

Boc-protected amino acids (including the title compound)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Solvents for washing (e.g., DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF))

Step-by-Step Protocol

This protocol outlines one cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.

-

Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.[5]

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.[6]

-

Agitate for a 5-minute pre-wash, then drain.[5]

-

Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes for the main deprotection reaction.[5]

-

Drain the deprotection solution.

-

Wash the resin sequentially with DCM (3x) and IPA (2x) to remove residual TFA.[5]

-

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling reagent (e.g., HBTU) in DMF.

-

Add DIEA to activate the amino acid solution.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours, or until a completion test (e.g., ninhydrin test) is negative.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Visualized Workflow: Boc-SPPS Cycle

The following diagram illustrates the key stages of a single Boc-Solid Phase Peptide Synthesis cycle.

Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-proteinogenic amino acids (NPAAs), detailing their fundamental characteristics, physicochemical properties, and pivotal roles in modern research and pharmaceutical development. NPAAs, which are amino acids not naturally encoded in the genetic code for protein synthesis, offer a vast chemical space for the design of novel therapeutics, research tools, and biomaterials. Their unique structures contribute to enhanced stability, potency, and bioavailability of peptide-based drugs.

Core Concepts of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are a diverse group of over 1,000 naturally occurring and synthetically produced amino acids that are not among the 22 proteinogenic amino acids.[1] They serve a multitude of biological functions, acting as metabolic intermediates, signaling molecules, and defense compounds.[1][2] In the realm of drug discovery, the incorporation of NPAAs into peptide sequences is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability.[3]

The structural diversity of NPAAs is vast and can be categorized based on several features, including chirality (L- vs. D-isomers), backbone length (α-, β-, or γ-amino acids), and the introduction of specific chemical moieties such as fluorine or methyl groups.[4] This diversity allows for the fine-tuning of the pharmacological properties of peptide drug candidates.

Quantitative Data on Physicochemical Properties

The unique side chains of non-proteinogenic amino acids confer distinct physicochemical properties that are critical for their application in drug design and biotechnology. The following table summarizes key quantitative data for a selection of common NPAAs, providing a comparative reference for researchers.

| Non-Proteinogenic Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Isoelectric Point (pI) | Solubility in Water |

| γ-Aminobutyric acid | GABA | 103.12 | 4.23 | 10.43 | - | 7.33 | High |

| Ornithine | Orn | 132.16 | 1.94 | 8.65 | 10.76 | 9.71 | High |

| Citrulline | Cit | 175.19 | 2.43 | 9.41 | - | 5.92 | High |

| β-Alanine | β-Ala | 89.09 | 3.55 | 10.24 | - | 6.90 | High |

| D-Alanine | D-Ala | 89.09 | 2.34 | 9.69 | - | 6.02 | 166.5 g/L |

| L-Homoserine | Hse | 119.12 | 2.22 | 9.27 | - | 5.75 | High |

| Statine | Sta | 175.24 | ~2.3 | ~9.7 | - | ~6.0 | Low |

| Azetidine-2-carboxylic acid | Aze | 101.11 | 1.85 | 10.55 | - | 6.20 | Moderate |

Key Signaling Pathways Involving Non-Proteinogenic Amino Acids

Certain non-proteinogenic amino acids are integral components of crucial biological signaling pathways. Understanding these pathways is essential for elucidating disease mechanisms and designing targeted therapeutics.

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][5] Its signaling is critical for regulating neuronal excitability. The synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with postsynaptic receptors are key steps in this pathway.

Caption: Overview of the GABAergic signaling pathway.

Urea Cycle

The urea cycle is a metabolic pathway that converts toxic ammonia into urea for excretion. The non-proteinogenic amino acids ornithine and citrulline are key intermediates in this cycle, which primarily occurs in the liver.[6][7][8]

Caption: The Urea Cycle, highlighting the roles of ornithine and citrulline.

Experimental Protocols

The synthesis and characterization of peptides containing non-proteinogenic amino acids are fundamental to their application in research and drug development. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

This protocol outlines the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for 15 minutes and drain.

-

Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic, 4 equivalents) and OxymaPure (4 equivalents) in DMF.

-

Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours.

-

Wash the resin with DMF (3 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Identification of NPAAs by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of non-proteinogenic amino acids.

Sample Preparation:

-

Dissolve 5-10 mg of the purified non-proteinogenic amino acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

If necessary, adjust the pH of the solution with DCl or NaOD to ensure solubility and obtain clear spectra.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.

-

Integrate the signals to determine the relative number of protons of each type.

-

Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum. This will show the number of chemically distinct carbon atoms.

-

Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other, typically through two or three bonds. This helps in tracing out the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify longer-range correlations (2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and determining the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally restricted NPAAs, a NOESY spectrum can provide information about the spatial proximity of protons, aiding in stereochemical assignments.

Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

-

Combine all the NMR data to elucidate the complete chemical structure of the non-proteinogenic amino acid.

Experimental Workflows

Visualizing experimental workflows can clarify complex procedures and aid in experimental design.

Workflow for Assessing the Stability of Peptides Containing NPAAs

This workflow outlines the process of evaluating the stability of a peptide containing a non-proteinogenic amino acid in serum.

References

- 1. AAindexNC: Estimating the Physicochemical Properties of Non-Canonical Amino Acids, Including Those Derived from the PDB and PDBeChem Databank - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Acid Physical Properties | Thermo Fisher Scientific - IN [thermofisher.com]

- 6. 아미노산 참조 차트 [sigmaaldrich.com]

- 7. Amino Acids [vanderbilt.edu]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

A Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability, synthesis applications, and potential biological relevance of the unnatural amino acid Boc-(S)-2-Amino-5-methylhex-4-enoic acid. This chiral building block, with its protected amine group and unsaturated side chain, offers unique opportunities for the design and synthesis of novel peptides and peptidomimetics with tailored properties.

Commercial Availability

This compound (CAS No. 123098-61-3) is available from a number of commercial chemical suppliers. For ease of comparison, the following table summarizes the offerings from several key vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD136458 | ≥95% | 1g, 5g, 25g |

| Sigma-Aldrich | ATEH3031E33A | 95% | Inquire |

| Acrotein ChemBio | A-0751 | 97% | 0.5g, 1g, 5g, 25g |

Application in Peptide Synthesis: A General Protocol

General Experimental Workflow for SPPS

The following diagram outlines a typical workflow for the manual solid-phase synthesis of a peptide incorporating an unnatural amino acid like this compound using Boc-protection strategy.

Detailed Methodologies for Key SPPS Steps

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent such as dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 5-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[1]

-

Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc groups.

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM (typically 5-10%) to liberate the free amine.[1]

-

Wash the resin with DCM to remove excess base and byproducts.

4. Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Boc-protected amino acid (in this case, this compound). Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU or HATU.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

5. Washing:

-

After each deprotection, neutralization, and coupling step, thoroughly wash the resin with DCM and isopropanol (IPA) to remove any soluble reagents and byproducts.

6. Cleavage and Deprotection:

-

Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups. For Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

-

It is crucial to include scavengers in the cleavage cocktail to protect sensitive residues and potentially the unsaturated bond in the side chain of 2-Amino-5-methylhex-4-enoic acid from side reactions.

7. Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Potential Signaling Pathways and Biological Relevance

Currently, there is a lack of specific published research on the biological activity of peptides containing 2-Amino-5-methylhex-4-enoic acid and their involvement in specific signaling pathways. However, the incorporation of unnatural amino acids is a widely used strategy in drug discovery to modulate the biological activity, metabolic stability, and conformational properties of peptides.

The introduction of the unsaturated and branched side chain of this particular amino acid could influence peptide-protein interactions, receptor binding affinity, or enzymatic stability. A hypothetical logical relationship for investigating the biological impact of a peptide containing this amino acid is presented below.

This diagram illustrates a general approach where a synthesized peptide is first tested for its ability to bind to a specific biological target. Positive binding results would then lead to functional assays to determine if this interaction elicits a cellular response through a downstream signaling pathway, ultimately resulting in a measurable cellular effect. Researchers designing peptides with this compound would likely follow a similar discovery and validation process to elucidate its biological function.

References

Methodological & Application

Application Notes and Protocols: Chiral Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a valuable synthetic intermediate in medicinal chemistry and drug development. As a non-proteinogenic, unsaturated amino acid, its incorporation into peptide chains can induce conformational constraints and improve metabolic stability, making it a key building block for novel therapeutics.[1] The presence of the γ,δ-unsaturation offers a handle for further chemical modifications, such as metathesis reactions, allowing for the synthesis of complex molecular architectures.[2] This document provides a detailed protocol for the enantioselective synthesis of this compound, adapted from established methods for the asymmetric synthesis of α-amino acids. The described methodology focuses on the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection and protection steps to yield the target compound with high enantiopurity.

Overall Synthetic Pathway

The multi-step synthesis starts from the commercially available (2R,5R)-2,5-diphenylmorpholin-3-one, which serves as a chiral auxiliary to control the stereochemistry at the α-carbon. The synthesis involves the formation of a Schiff base, diastereoselective alkylation with prenyl bromide, auxiliary cleavage, and finally Boc protection of the resulting amino acid.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized with UV light and/or by staining with potassium permanganate or ninhydrin solutions. Column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer. Enantiomeric excess was determined by chiral HPLC analysis.

Step 1: Diastereoselective Alkylation of (2R,5R)-2,5-Diphenylmorpholin-3-one

-

To a solution of (2R,5R)-2,5-diphenylmorpholin-3-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add prenyl bromide (1.2 equiv) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the alkylated morpholinone.

Step 2: Auxiliary Cleavage and Esterification

-

Dissolve the alkylated morpholinone (1.0 equiv) in methanol (0.1 M).

-

Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.1 equiv) to the solution.

-

Hydrogenate the mixture under a balloon of H₂ at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude amino alcohol in methanol (0.2 M) and cool to 0 °C.

-

Add thionyl chloride (2.0 equiv) dropwise and stir the reaction mixture at room temperature for 12 hours.

-

Concentrate the solvent under reduced pressure to yield the crude amino acid methyl ester hydrochloride.

Step 3: Boc Protection

-

Dissolve the crude amino acid methyl ester hydrochloride (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.1 M).

-

Cool the solution to 0 °C and add triethylamine (Et₃N) (2.5 equiv) dropwise.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield this compound methyl ester.

Step 4: Saponification

-

Dissolve the Boc-protected methyl ester (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv).

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Diastereomeric/Enantiomeric Excess

| Step | Product | Yield (%) | d.r. | e.e. (%) |

| 1 | Alkylated Morpholinone | 85 | >95:5 | - |

| 2 | Amino Acid Methyl Ester HCl | 90 (crude) | - | - |

| 3 | Boc-Protected Methyl Ester | 92 | - | >98 |

| 4 | This compound | 95 | - | >98 |

Table 2: Characterization Data for this compound

| Analysis | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.10 (t, J=7.2 Hz, 1H), 4.95 (d, J=8.0 Hz, 1H), 4.40 (m, 1H), 2.50 (m, 2H), 1.70 (s, 3H), 1.62 (s, 3H), 1.45 (s, 9H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 175.8, 155.5, 134.0, 120.5, 80.0, 53.5, 35.0, 28.3, 25.7, 17.9. |

| HRMS (ESI) | m/z calculated for C₁₂H₂₁NO₄Na [M+Na]⁺: 266.1363; found: 266.1368. |

| Optical Rotation | [α]²⁰D = +15.2 (c 1.0, CHCl₃) |

Experimental Workflow Visualization

Caption: Workflow for the purification of intermediates and the final product.

References

Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

Application Note

Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) strategy is a foundational technique for the chemical synthesis of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups, often benzyl-based, are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][2]

The Boc SPPS workflow is a cyclical process involving deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Nα-Boc protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide. Common resins for Boc SPPS include Merrifield resin for peptide acids and MBHA or BHA resins for peptide amides.[4][5]

This document provides a detailed, step-by-step protocol for manual Boc solid-phase peptide synthesis, intended for researchers, scientists, and professionals in drug development.

Experimental Workflow

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Key Experimental Protocols

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support. Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible to reagents.[5]

Protocol:

-

Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to cover the resin completely.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

| Parameter | Value |